molecular formula C18H25NO3S B2945286 3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902906-45-9

3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No.: B2945286
CAS No.: 1902906-45-9
M. Wt: 335.46
InChI Key: ZTRWTJHTFOVDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a synthetic organic compound with a complex structure It features a phenyl ring substituted with a methylthio group, a propanamide chain, and an octahydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps:

    Formation of the Octahydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate diols under acidic conditions.

    Attachment of the Propanamide Chain: This step involves the reaction of the octahydrobenzo[b][1,4]dioxin intermediate with a suitable propanamide precursor, often using coupling reagents like EDCI or DCC.

    Introduction of the Methylthio Group: The final step involves the substitution of a hydrogen atom on the phenyl ring with a methylthio group, typically using methylthiolating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The octahydrobenzo[b][1,4]dioxin moiety could play a role in binding affinity and specificity, while the methylthio group might influence the compound’s reactivity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide: Similar structure but with a chlorine substituent instead of a methylthio group.

    3-(4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide: Similar structure but with a methoxy substituent.

Uniqueness

3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-23-15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)22-11-10-21-16/h2-3,6-7,14,16-17H,4-5,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRWTJHTFOVDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.